molecular formula C25H28ClN5O9 B2831539 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate CAS No. 1351650-95-7

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate

Cat. No.: B2831539
CAS No.: 1351650-95-7
M. Wt: 577.98
InChI Key: LGWCGODBYQJAGN-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a chlorobenzyl acetamide group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of benzimidazole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Piperazine Derivatization: The benzimidazole is then alkylated with a piperazine derivative under basic conditions.

    Acetamide Formation: The resulting intermediate is reacted with 2-chlorobenzyl chloride in the presence of a base to form the acetamide linkage.

    Dioxalate Salt Formation: Finally, the compound is converted to its dioxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine moieties.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and piperazine rings.

    Reduction: Reduced forms of any nitro-containing derivatives.

    Substitution: Substituted products at the chlorobenzyl position.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide
  • 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorobenzyl)acetamide
  • 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-bromobenzyl)acetamide

Uniqueness

The uniqueness of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity and potential for further functionalization.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O.2C2H2O4/c22-17-6-2-1-5-16(17)13-23-21(28)15-27-11-9-26(10-12-27)14-20-24-18-7-3-4-8-19(18)25-20;2*3-1(4)2(5)6/h1-8H,9-15H2,(H,23,28)(H,24,25);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWCGODBYQJAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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